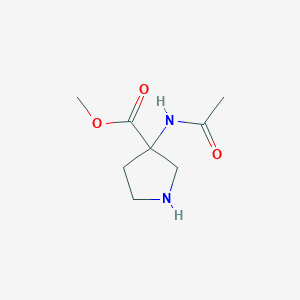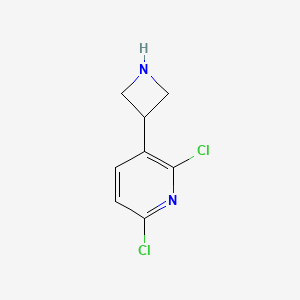
3-(Azetidin-3-yl)-2,6-dichloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-2,6-dichloropyridine is a heterocyclic compound that features both azetidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2,6-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles to yield the target compound . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or DMF (Dimethylformamide).
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method is preferred. This involves using commercially available and low-cost starting materials, such as benzylamine, and employing green oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-2,6-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring.
Common Reagents and Conditions
Bases: DBU, K2CO3 (Potassium carbonate)
Solvents: Methanol, DMF
Catalysts: Molecular iodine for certain reactions
Major Products
The major products formed from these reactions include various substituted azetidines and pyridines, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
3-(Azetidin-3-yl)-2,6-dichloropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-2,6-dichloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, modulating their activity. The compound’s dichloropyridine moiety enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar in structure but without the pyridine moiety.
Pyridine: A six-membered nitrogen-containing aromatic ring, lacking the azetidine ring.
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Uniqueness
3-(Azetidin-3-yl)-2,6-dichloropyridine is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in synthetic chemistry and its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C8H8Cl2N2 |
|---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-2,6-dichloropyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-2-1-6(8(10)12-7)5-3-11-4-5/h1-2,5,11H,3-4H2 |
InChI Key |
GBUQHKAMEGDAHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13323006.png)

![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B13323024.png)
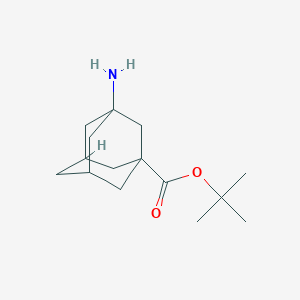
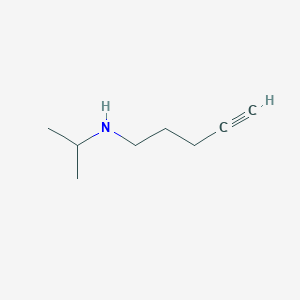
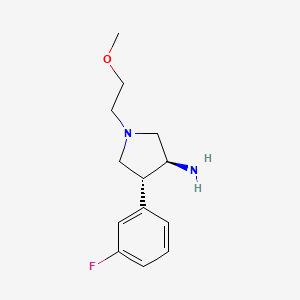
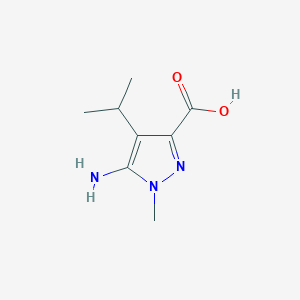
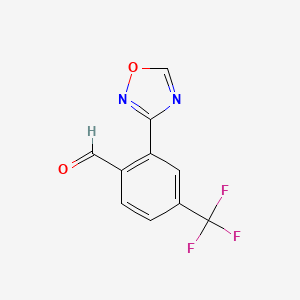
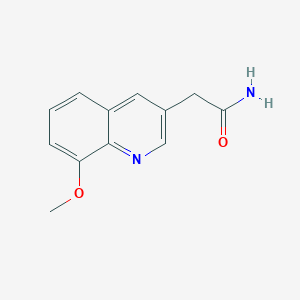
![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13323067.png)
![2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid](/img/structure/B13323085.png)
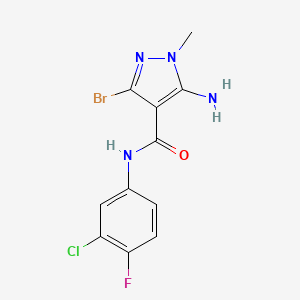
![2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13323089.png)
